

An In-depth Technical Guide to 1,3-Distearoyl-2-chloropropanediol

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Compound of Interest

Compound Name: 1,3-Distearoyl-2-chloropropanediol

Cat. No.: B12318218

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This technical guide provides a comprehensive overview of **1,3-Distearoyl-2-chloropropanediol**, a compound of significant interest to researchers, scientists, and drug development professionals. This document details its chemical synonyms, physical and chemical properties, synthesis, analytical methods, and biological context.

Chemical Identity and Synonyms

1,3-Distearoyl-2-chloropropanediol is a diester of stearic acid and 2-chloro-1,3-propanediol. It belongs to the class of compounds known as 2-monochloropropanediol (2-MCPD) esters, which are recognized as process-induced food contaminants, particularly in refined edible oils and fats. Accurate identification is crucial for research and regulatory purposes, and the compound is known by several synonyms.

Table 1: Synonyms and Identifiers for **1,3-Distearoyl-2-chloropropanediol**

Identifier Type	Identifier
Systematic Name	(2-chloro-3-octadecanoyloxypropyl) octadecanoate[1]
CAS Number	26787-56-4[2][3][4]
Molecular Formula	C ₃₉ H ₇₅ ClO ₄ [3][4]
Molecular Weight	643.46 g/mol [3][4]
Common Synonyms	2-Chloro-1,3-propanediol distearate[3]
	rac-1,3-Distearoyl-2-chloropropanediol[3]
	Octadecanoic acid, 2-chloro-1,3-propanediyl ester[2][4]
	Stearic acid, 2-chlorotrimethylene ester[4]
	1,3-Propanediol, 2-chloro-, distearate[4]
	2-Chloropropane-1,3-diyl distearate[1]
	1,3-Bis-stearoyl-2-chloropropanediol[1]
	2-Chloro-1,3-propanediyl dioctadecanoate

Physicochemical Properties

Understanding the physicochemical properties of **1,3-Distearoyl-2-chloropropanediol** is essential for its handling, analysis, and formulation.

Table 2: Physicochemical Data for **1,3-Distearoyl-2-chloropropanediol**

Property	Value	Source
Melting Point	51-53 °C	[5]
Boiling Point (Predicted)	671.7 ± 35.0 °C	[5]
Density (Predicted)	0.931 ± 0.06 g/cm ³	[5]
Solubility	Chloroform (Slightly), Hexanes (Slightly)	[5]
Appearance	White Solid	[5]
Storage Temperature	-20°C	[5]

Experimental Protocols

Synthesis of 1,3-Distearoyl-2-chloropropanediol

A detailed experimental protocol for the synthesis of **1,3-Distearoyl-2-chloropropanediol** is not readily available in the public domain. However, a plausible and effective method is the Steglich esterification, which is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent and a nucleophilic catalyst.[6][7][8]

Protocol: Steglich Esterification for the Synthesis of 1,3-Distearoyl-2-chloropropanediol

This protocol describes the synthesis of **1,3-Distearoyl-2-chloropropanediol** from 2-chloro-1,3-propanediol and stearic acid.

Materials:

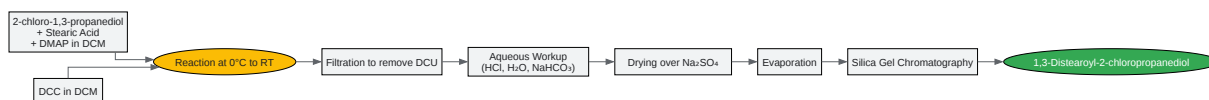
- 2-chloro-1,3-propanediol
- Stearic acid
- N,N'-Dicyclohexylcarbodiimide (DCC)
- 4-Dimethylaminopyridine (DMAP)
- Dichloromethane (DCM), anhydrous

- Hydrochloric acid (HCl), 0.5 N solution
- Saturated sodium bicarbonate (NaHCO_3) solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexane and Ethyl acetate for chromatography

Procedure:

- In a round-bottom flask, dissolve 2-chloro-1,3-propanediol (1 equivalent) and stearic acid (2.2 equivalents) in anhydrous dichloromethane.
- Add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents).
- Cool the reaction mixture to 0°C in an ice bath.
- Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 2.2 equivalents) in anhydrous dichloromethane to the reaction mixture with stirring.
- After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the precipitate with a small amount of cold dichloromethane.
- Combine the filtrates and wash successively with 0.5 N HCl, water, and saturated NaHCO_3 solution.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield pure **1,3-Distearoyl-2-chloropropanediol**.

Diagram of Synthesis Workflow:



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A schematic of the synthesis workflow for **1,3-Distearoyl-2-chloropropanediol**.

Analytical Method for the Determination in Edible Oils

The analysis of **1,3-Distearoyl-2-chloropropanediol** in edible oils is typically performed as part of the broader analysis of 2- and 3-MCPD esters. Several official methods are available, including AOCS Official Method Cd 29a-13, ISO 18363-1, and DGF Standard Method C-VI 18 (10).^{[2][3][9][10][11][12]} These methods generally involve the hydrolysis of the esters to free MCPD, followed by derivatization and analysis by gas chromatography-mass spectrometry (GC-MS).

Protocol: GC-MS Analysis of 2-MCPD Esters (based on indirect methods)

This protocol outlines a general procedure for the determination of **1,3-Distearoyl-2-chloropropanediol** (as part of total 2-MCPD esters) in an oil sample.

Materials and Reagents:

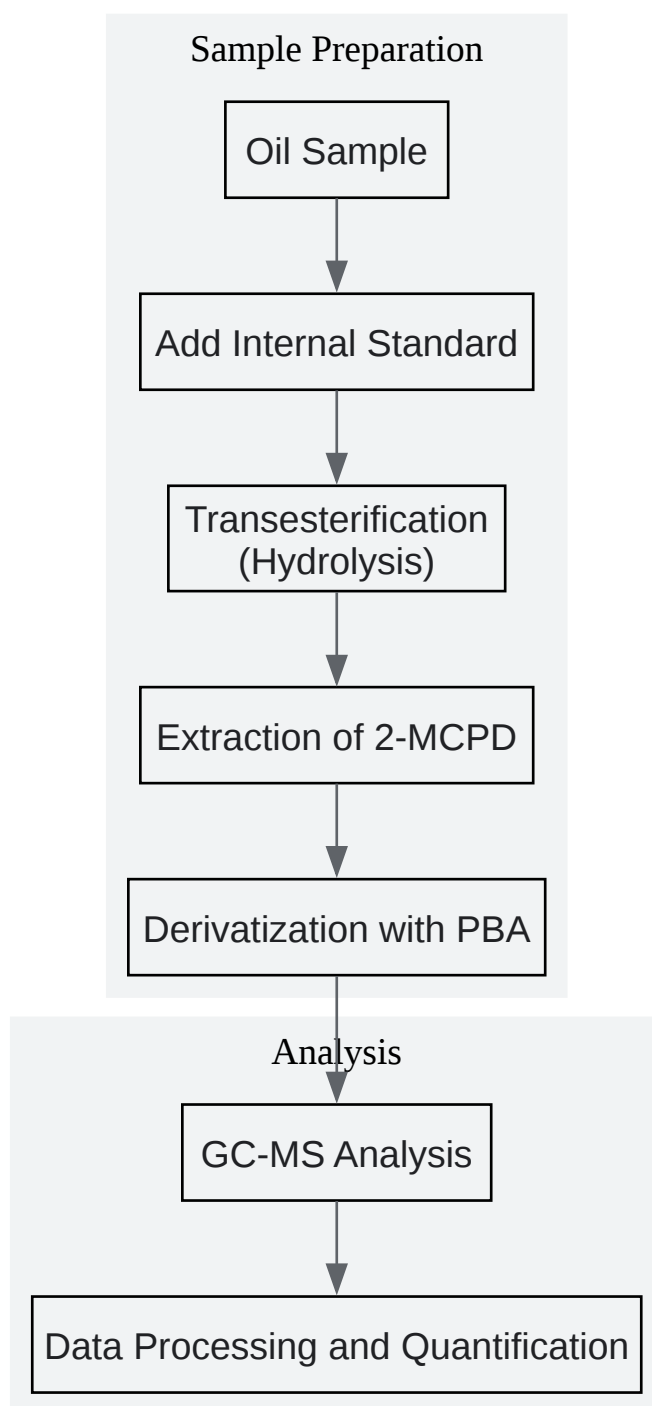
- Oil sample
- Internal standard solution (e.g., deuterated 2-MCPD distearate)
- Methanolic sodium hydroxide or sulfuric acid in methanol for transesterification
- Sodium bromide (for some methods)

- Hexane or Heptane
- Phenylboronic acid (PBA) derivatizing agent
- GC-MS system with a suitable capillary column

Procedure:

- **Sample Preparation:** Accurately weigh a representative sample of the oil into a reaction vial.
- **Internal Standard Addition:** Add a known amount of the internal standard solution to the sample.
- **Transesterification (Hydrolysis):** Add the transesterification reagent (alkaline or acidic) to the vial. The reaction cleaves the fatty acids from the glycerol backbone, releasing 2-MCPD. Reaction conditions (temperature and time) vary depending on the specific official method being followed.
- **Extraction:** After the reaction, neutralize the mixture and extract the liberated 2-MCPD into an organic solvent. The fatty acid methyl esters (FAMES) are typically removed by a liquid-liquid extraction or a solid-phase extraction (SPE) step.
- **Derivatization:** Evaporate the solvent containing the 2-MCPD and add the phenylboronic acid (PBA) solution. This reaction forms a volatile cyclic boronate ester of 2-MCPD, which is amenable to GC analysis.
- **GC-MS Analysis:** Inject an aliquot of the derivatized sample into the GC-MS system. The separation is achieved on a capillary column, and the detection and quantification are performed using mass spectrometry, often in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
- **Quantification:** The concentration of 2-MCPD (and thus the original amount of 2-MCPD esters) is calculated by comparing the peak area of the analyte derivative to that of the internal standard derivative, using a calibration curve.

Diagram of Analytical Workflow:



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A generalized workflow for the analysis of 2-MCPD esters in edible oils.

Biological Context and Signaling Pathways

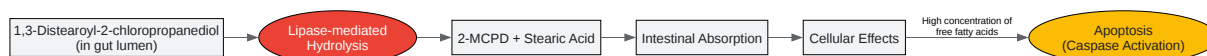
Current scientific literature suggests that **1,3-Distearoyl-2-chloropropanediol** and other 2-MCPD esters are not biologically active in their intact form. Instead, their toxicological effects are mediated through their hydrolysis in the gastrointestinal tract by lipases. This hydrolysis releases 2-chloro-1,3-propanediol (2-MCPD) and free fatty acids (in this case, stearic acid).[1][13][14][15][16]

Metabolic Fate:

- **Hydrolysis:** In the gut, pancreatic lipases cleave the ester bonds of **1,3-Distearoyl-2-chloropropanediol**, releasing 2-MCPD and two molecules of stearic acid.
- **Absorption:** The released 2-MCPD and stearic acid are then available for absorption by the intestinal cells.
- **Cellular Effects:** Studies using Caco-2 cells as a model for the human intestinal barrier have shown that while the intact esters have low permeability, the released 2-MCPD can be absorbed.[1][13] The observed cytotoxicity of 2-MCPD esters in these studies has been attributed to the induction of apoptosis. This apoptotic effect is thought to be triggered by the released free fatty acids rather than by 2-MCPD itself.[13]

Signaling Pathway:

There is no evidence for a direct signaling pathway initiated by **1,3-Distearoyl-2-chloropropanediol**. The biological effects are a consequence of its hydrolysis products. The induction of apoptosis by high concentrations of saturated fatty acids is a known phenomenon and can involve various cellular stress pathways, including endoplasmic reticulum (ER) stress and the activation of caspases.[17][18][19][20]



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